molecular formula C16H22N6O3 B2939256 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide CAS No. 2034351-68-1

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide

Cat. No.: B2939256
CAS No.: 2034351-68-1
M. Wt: 346.391
InChI Key: YILBRUFTEFEKNO-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring, a triazine ring, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide involves multiple steps, including the formation of the oxazole and triazine rings, followed by their coupling with the acetamide group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the triazine ring or the acetamide group, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole and triazine rings, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide stands out due to its unique combination of structural features. Similar compounds include:

  • 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid
  • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-10-12(11(2)25-21-10)8-14(23)17-9-13-18-15(20-16(19-13)24-3)22-6-4-5-7-22/h4-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILBRUFTEFEKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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